Cas no 324059-01-0 (1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine)

1-(2,5-Dimethylbenzenesulfonyl)-4-methylpiperidine is a specialized sulfonamide derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a 4-methylpiperidine moiety linked to a 2,5-dimethylbenzenesulfonyl group, offering unique steric and electronic properties. This compound may serve as an intermediate in the development of bioactive molecules or as a reagent in sulfonylation reactions. The presence of methyl substituents on both the aromatic ring and the piperidine ring enhances its lipophilicity, which could be advantageous in modulating pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine structure
324059-01-0 structure
Product name:1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
CAS No:324059-01-0
MF:C14H21NO2S
MW:267.387042760849
CID:6616116
PubChem ID:759943

1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • DTXSID801223112
    • Z45542146
    • SR-01000407614
    • 1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperidine
    • 324059-01-0
    • AP-263/11116053
    • 1-[(2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine
    • CBMicro_021267
    • VU0488966-1
    • SR-01000407614-1
    • 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
    • Piperidine, 1-[(2,5-dimethylphenyl)sulfonyl]-4-methyl-
    • CCG-9614
    • AKOS003619532
    • BIM-0021281.P001
    • F1175-0335
    • 1-((2,5-dimethylphenyl)sulfonyl)-4-methylpiperidine
    • Inchi: 1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-10-12(2)4-5-13(14)3/h4-5,10-11H,6-9H2,1-3H3
    • InChI Key: PHLFAEJWRBYJAZ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C)C=CC=1C)(N1CCC(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 267.12930009g/mol
  • Monoisotopic Mass: 267.12930009g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8Ų
  • XLogP3: 3.1

1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1175-0335-4mg
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1175-0335-10μmol
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1175-0335-5mg
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1175-0335-2μmol
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1175-0335-3mg
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1175-0335-2mg
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1175-0335-5μmol
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1175-0335-1mg
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1175-0335-10mg
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
324059-01-0 90%+
10mg
$79.0 2023-07-28

Additional information on 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine

Professional Introduction to Compound with CAS No. 324059-01-0 and Product Name: 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine

The compound identified by the CAS number 324059-01-0 and the product name 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a 2,5-dimethylbenzenesulfonyl group attached to a 4-methylpiperidine core, endow it with unique chemical and pharmacological properties that make it a promising candidate for further exploration.

In recent years, there has been a growing interest in the development of novel piperidine derivatives as pharmacophores in drug discovery. Piperidine scaffolds are widely recognized for their ability to modulate biological targets effectively, making them integral components in the design of small-molecule drugs. The introduction of substituents such as sulfonyl groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds, enhancing their binding affinity and selectivity. The specific configuration of 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine is particularly noteworthy, as it combines the steric bulk provided by the dimethyl groups with the electronic properties of the sulfonyl moiety, creating a versatile platform for structural modifications.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of piperidine have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammation. The 2,5-dimethylbenzenesulfonyl group in 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine is particularly interesting because it can serve as a pivot point for further chemical derivatization. This allows chemists to fine-tune the properties of the molecule, such as solubility, metabolic stability, and target interaction, thereby optimizing its therapeutic efficacy.

The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine involves a series of well-established organic reactions that highlight its synthetic accessibility. The process typically begins with the preparation of the sulfonylated aromatic precursor followed by nucleophilic substitution with 4-methylpiperidine. This synthetic route underscores the compound's feasibility for large-scale production, which is crucial for preclinical and clinical studies. The efficiency and scalability of its synthesis are key factors that contribute to its attractiveness as a research tool and potential drug candidate.

Recent advancements in computational chemistry have further enhanced our understanding of the pharmacological properties of 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine. Molecular modeling studies have revealed that this compound exhibits favorable interactions with various biological targets, including enzymes and receptors implicated in disease pathways. These virtual screening approaches have identified potential binding pockets where modifications could improve drug-like characteristics. Such insights are invaluable for guiding experimental efforts aimed at optimizing lead compounds into viable therapeutics.

In addition to its structural merits, 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine has demonstrated interesting physicochemical properties that make it suitable for pharmaceutical applications. For instance, its moderate lipophilicity and solubility profile suggest that it could be effectively formulated into oral dosage forms. Furthermore, preliminary toxicological assessments have indicated that this compound is well-tolerated at relevant concentrations, raising hopes for its safety profile in human trials. These attributes are critical considerations in drug development pipelines.

The broader significance of this compound lies in its contribution to the expanding library of piperidine-based scaffolds available for medicinal chemists. By serving as a versatile building block, 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine enables researchers to explore new chemical spaces and discover novel therapeutic agents. Its unique combination of structural features positions it as a valuable asset in ongoing drug discovery initiatives across academic institutions and pharmaceutical companies.

As our understanding of disease mechanisms continues to evolve, so does our capacity to design targeted therapies. Compounds like 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine embody this progress by integrating cutting-edge chemical principles with biological insights. The continued investigation into this molecule holds promise not only for advancing our knowledge but also for delivering innovative solutions to complex medical challenges.

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